2-Oxaspiro[5.5]undecan-5-amine hydrochloride
Description
Historical Development of Oxaspiro Compounds in Organic Chemistry
The exploration of spirocyclic systems began in the mid-20th century, with oxaspiro compounds emerging as a focal point due to their synthetic versatility. Early work in 1968 demonstrated the synthesis of oxaspiro[2.2]pentanes via peracetic acid reactions with unsaturated cyclopropanes. These efforts highlighted the unique reactivity of spiroepoxides, particularly their ability to undergo strain-driven rearrangements, such as the transformation to cyclobutanones. Over time, methodologies expanded to include ylide additions and cycloadditions, enabling access to diverse spiro architectures like oxaspiro[2.3]hexanes and oxaspiro[5.5]undecanes. The development of 2-oxaspiro[5.5]undecan-5-amine hydrochloride builds upon these foundational strategies, leveraging modern catalytic and computational tools to optimize synthetic pathways.
Significance of Spirocyclic Systems in Medicinal Research
Spirocyclic scaffolds are prized for their three-dimensional geometry and ability to modulate key drug-like properties. Studies demonstrate that spirocycles increase the fraction of sp³-hybridized carbons (Fsp³), enhancing solubility and metabolic stability. For example, spirocyclic melanin-concentrating hormone receptor 1 (MCHr1) antagonists exhibited improved potency due to reduced conformational flexibility. Similarly, protein tyrosine phosphatase 2 (SHP2) inhibitors incorporating spirocycles maintained critical hydrogen-bonding interactions while improving cellular efficacy. These advantages position spirocyclic systems, including this compound, as valuable cores for targeting complex diseases such as cancer and neurological disorders.
Structural Uniqueness of 2-Oxaspiro[5.5]undecane Framework
The 2-oxaspiro[5.5]undecane system features two fused six-membered rings sharing a single oxygen atom, creating a rigid bicyclic architecture. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉NO·HCl |
| Molecular Weight | 205.73 g/mol |
| SMILES | NC1CCOCC12CCCCC2.Cl |
| Hybridization (Fsp³) | 0.70 |
This framework’s conformational restraint minimizes off-target interactions while optimizing binding affinity. The amine group at position 5 facilitates hydrogen bonding with biological targets, as evidenced in kinase inhibitor designs.
Research Trajectory and Contemporary Academic Focus
Current research on this compound emphasizes three areas:
- Synthetic Innovation : Advances in Reformatsky reactions and Michael-cyclization cascades enable efficient access to spiro[5.5]undecane derivatives. For instance, zinc-mediated coupling of α-haloesters with ketones has yielded gram-scale quantities of related spirodiones.
- Computational Modeling : Density functional theory (DFT) studies predict the compound’s binding modes to G protein-coupled receptors (GPCRs), guiding structure-activity relationship (SAR) optimization.
- Diversification Strategies : Functionalization of the amine group via reductive amination or acylation is being explored to expand bioactivity profiles.
These efforts align with broader trends in spirocyclic chemistry, where high-throughput synthesis and machine learning accelerate drug discovery.
Properties
IUPAC Name |
2-oxaspiro[5.5]undecan-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c11-9-4-7-12-8-10(9)5-2-1-3-6-10;/h9H,1-8,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPAEVXMVOVKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COCCC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[5.5]undecan-5-amine hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxaspiro ring. The amine group is then introduced through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts, controlled temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[5.5]undecan-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the amine group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Pharmacological Studies
2-Oxaspiro[5.5]undecan-5-amine hydrochloride has been studied for its potential pharmacological properties, particularly in the context of central nervous system disorders:
- Antidepressant Activity : Compounds related to 2-oxaspiro derivatives have shown promise as antidepressants due to their interaction with neurotransmitter systems. Research indicates that these compounds may exhibit selective serotonin reuptake inhibition, contributing to their antidepressant effects .
Anticancer Research
The compound has also been assessed for its anticancer potential:
- Cytotoxic Activity : Studies have indicated that spirocyclic compounds can induce apoptosis in cancer cells. For instance, analogs of this compound demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells . The mechanism involves DNA damage and cell cycle arrest, which are critical pathways in cancer therapy .
Antimicrobial Properties
Research has explored the antimicrobial efficacy of 2-Oxaspiro[5.5]undecan derivatives:
- Mycobacterial Inhibition : Certain derivatives have shown potent activity against mycobacterial strains, suggesting their potential use in treating infections like tuberculosis . The minimum inhibitory concentrations (MIC) indicate strong selectivity and low cytotoxicity towards mammalian cells .
Synthetic Applications
In synthetic organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : Its unique spirocyclic structure allows it to be utilized as a precursor in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals . This versatility is crucial for developing new therapeutic agents.
Case Study 1: Anticancer Activity
A study investigated the effects of a series of spirocyclic compounds analogous to this compound on HL-60 leukemia cells. The results revealed that one specific analog induced apoptosis at low concentrations (IC = 2.2 µM) and significantly increased markers of DNA damage, suggesting a promising avenue for further development in anticancer therapies .
Case Study 2: Antimycobacterial Efficacy
In another study focusing on antimicrobial properties, derivatives of the compound were tested against Mycobacterium bovis BCG. The results showed that several analogs had MIC values below 5 µM, indicating strong efficacy while maintaining selectivity against human cells . This highlights the potential for these compounds in treating mycobacterial infections.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[5.5]undecan-5-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Placement : Substituting oxygen with nitrogen (e.g., 2-oxa-9-azaspiro) alters electronic properties and hydrogen-bonding capacity, affecting solubility and receptor interactions .
- Functional Groups: The ketone in 5-amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride introduces polarity, which may reduce membrane permeability but enhance solubility .
Physicochemical and Bioavailability Properties
Critical parameters influencing drug-likeness (e.g., logP, polar surface area, rotatable bonds) were analyzed using principles from Veber et al. (2002) :
Biological Activity
2-Oxaspiro[5.5]undecan-5-amine hydrochloride is a compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework which contributes to its unique chemical properties. The spiro structure often enhances the compound's ability to interact with biological targets, making it a subject of interest in drug discovery.
The specific mechanism of action for this compound is not fully elucidated; however, compounds with similar spirocyclic structures have been shown to interact with various biological pathways. Research indicates that such compounds can influence cellular processes by modulating protein interactions and affecting membrane dynamics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of spirocyclic compounds, including those related to this compound. For instance, analogs of azaspiroketals have demonstrated significant activity against Mycobacterium tuberculosis, suggesting that similar compounds may exhibit potent antibacterial effects .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been assessed in various cell lines. In vitro studies are essential for determining the selectivity of these compounds against cancerous versus non-cancerous cells. Preliminary data suggest that certain derivatives exhibit selective cytotoxicity, which is crucial for minimizing side effects in therapeutic applications .
Table 1: Summary of Biological Activities
Case Study: Antimycobacterial Activity
In a study examining indolyl azaspiroketal Mannich bases, researchers found that certain derivatives exhibited submicromolar activity against Mycobacterium bovis BCG, indicating a promising avenue for developing new antimycobacterial agents . The structure-activity relationship (SAR) analysis revealed that modifications to the spiro ring could significantly enhance potency.
Future Directions
Further investigations are warranted to explore the full spectrum of biological activities associated with this compound and its derivatives. Potential areas of research include:
- Mechanistic Studies : Elucidating the precise molecular targets and pathways influenced by this compound.
- Therapeutic Applications : Evaluating its efficacy in vivo for conditions such as tuberculosis or cancer.
- Structural Modifications : Synthesizing and testing new analogs to improve potency and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 2-Oxaspiro[5.5]undecan-5-amine hydrochloride to ensure stability?
- Methodological Answer: Store the compound in a tightly sealed container under dry, well-ventilated conditions. Avoid exposure to moisture and incompatible materials (e.g., strong oxidizing agents). Evidence from SDS indicates that stability is maintained at room temperature in inert environments . Opened containers must be resealed carefully to prevent contamination or degradation.
Q. What personal protective equipment (PPE) is required for safe handling?
- Methodological Answer:
- Eye/Face Protection: Use chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN166 standards .
- Skin Protection: Wear nitrile or neoprene gloves; test gloves for permeability before use. A flame-retardant lab coat is recommended .
- Respiratory Protection: If ventilation is insufficient, use a NIOSH-approved respirator with organic vapor cartridges .
Q. How should accidental spills be managed?
- Methodological Answer:
- Isolate the area and use mechanical methods (e.g., sweeping or vacuuming) to collect spilled material. Avoid water to prevent dispersion. Dispose of waste in a closed container labeled for hazardous chemicals .
- Environmental precautions: Prevent entry into drains or waterways due to potential ecotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in safety recommendations across different SDS?
- Methodological Answer:
- Cross-reference SDS from multiple suppliers (e.g., Cayman Chemical vs. Combi-Blocks) to identify common guidelines. For example, while some SDS omit specific PPE requirements for spills , others mandate full protective gear . Conduct a site-specific risk assessment using tools like OSHA’s Hierarchy of Controls to prioritize engineering controls (e.g., fume hoods) over administrative measures .
Q. What synthetic routes are available for this compound?
- Methodological Answer:
- Route 1: React 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid under inert atmosphere, followed by HCl addition to form the hydrochloride salt .
- Route 2: Utilize spiroannulation strategies involving N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis .
- Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, methanol/dichloromethane gradients).
Q. What hazardous decomposition products form under high-temperature conditions?
- Methodological Answer:
Data Analysis & Characterization
Q. How should researchers validate the purity and structure of synthesized batches?
- Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Compare retention times to reference standards.
- Structural Confirmation:
- NMR: Assign peaks for spirocyclic protons (δ 1.5–3.5 ppm) and amine hydrochloride protons (broad signal ~δ 8–10 ppm) .
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺ at m/z 229.71) via ESI-MS .
Q. What experimental design considerations apply to pharmacological studies of this compound?
- Methodological Answer:
- In Vitro Assays: Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays. Account for potential off-target effects by including negative controls (e.g., scrambled analogs) .
- In Vivo Models: Use dose-ranging studies in rodents to assess bioavailability. Note that FDA approval status is absent; adhere to institutional ethical guidelines for animal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
